1-(2-Amino-3-methylbutanoyl)piperidin-3-one
Description
1-(2-Amino-3-methylbutanoyl)piperidin-3-one is a piperidine-derived compound featuring a 3-keto group and a 2-amino-3-methylbutanoyl side chain. The compound’s stereochemistry (S-configuration at the amino acid moiety, as inferred from analogs like CAS 1354008-24-4 ) is critical for its interactions with biological targets.
Properties
IUPAC Name |
1-(2-amino-3-methylbutanoyl)piperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-4-8(13)6-12/h7,9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXQEQOHAEJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-3-one and (S)-2-amino-3-methylbutanoic acid.
Coupling Reaction: The key step involves coupling the amino acid with the piperidinone under peptide coupling conditions. Common reagents for this step include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the piperidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its chiral nature.
Industry: Possible applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Talabostat Mesylate (CAS 150080-09-4)
- Structure: [(2R)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidinyl]boronic acid methanesulfonate .
- Key Differences :
- Replaces the piperidin-3-one ring with a pyrrolidine ring.
- Incorporates a boronic acid group and methanesulfonate counterion.
- Functional Impact :
- The boronic acid group enhances binding to serine proteases, making it a dipeptidyl peptidase inhibitor.
- The smaller pyrrolidine ring may reduce steric hindrance compared to piperidin-3-one.
1-(2,2,2-Trifluoroethyl)piperidin-3-one (CID 81716293)
- Structure : Piperidin-3-one substituted with a trifluoroethyl group .
- Key Differences: Lacks the amino acid side chain; instead, features a trifluoroethyl group.
- Functional Impact: The electron-withdrawing trifluoroethyl group increases lipophilicity and metabolic stability. Reduced hydrogen-bonding capacity compared to the amino acid moiety.
Derivatives with Modified Substituents
(S)-tert-Butyl (1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)(isopropyl)carbamate (CAS 1354008-24-4)
- Structure : Piperidin-4-yl carbamate derivative with tert-butyl and isopropyl groups .
- Key Differences :
- Carbamate protection at the piperidine nitrogen alters solubility and bioavailability.
- The 4-position substitution shifts steric and electronic effects compared to the 3-keto group.
- Functional Impact :
- Likely serves as a prodrug or intermediate in peptide synthesis.
(2S,4S)-2-Isopropyl-1-((2-nitrophenyl)sulfonyl)-4-(prop-1-en-2-yl)piperidin-3-one
- Structure : Piperidin-3-one with isopropyl, sulfonyl, and alkenyl substituents .
- Key Differences :
- Bulky sulfonyl and alkenyl groups introduce steric constraints.
- Nitrophenyl group enhances electrophilicity.
- Functional Impact: Potential use in asymmetric catalysis or as a synthetic intermediate.
Physicochemical and Pharmacological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
